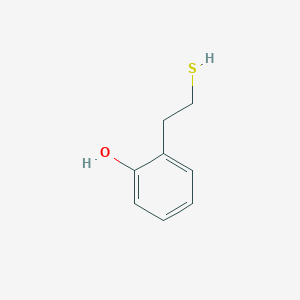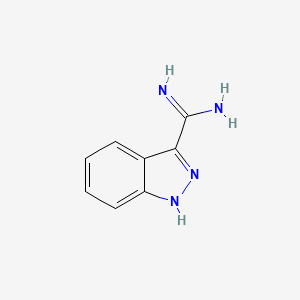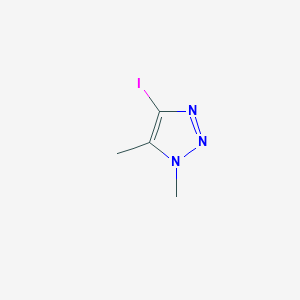
4-iodo-1,5-dimethyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-1,5-dimethyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1,5-dimethyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of this compound with azides and alkynes under copper-catalyzed conditions. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-1,5-dimethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution with sodium azide forms azido derivatives, while oxidation can lead to the formation of oxo derivatives .
Applications De Recherche Scientifique
4-Iodo-1,5-dimethyl-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mécanisme D'action
The mechanism of action of 4-iodo-1,5-dimethyl-1H-1,2,3-triazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target .
Comparaison Avec Des Composés Similaires
1,5-Dimethyl-1H-1,2,3-triazole: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Bromo-1,5-dimethyl-1H-1,2,3-triazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
4-Chloro-1,5-dimethyl-1H-1,2,3-triazole:
Uniqueness: The presence of the iodine atom in 4-iodo-1,5-dimethyl-1H-1,2,3-triazole imparts unique reactivity and properties, making it a valuable compound for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C4H6IN3 |
|---|---|
Poids moléculaire |
223.02 g/mol |
Nom IUPAC |
4-iodo-1,5-dimethyltriazole |
InChI |
InChI=1S/C4H6IN3/c1-3-4(5)6-7-8(3)2/h1-2H3 |
Clé InChI |
IBHJATUAVSGNAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NN1C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



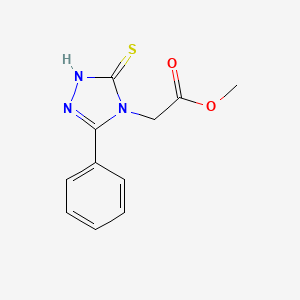




![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)


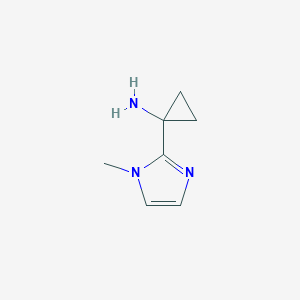
![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13616101.png)

